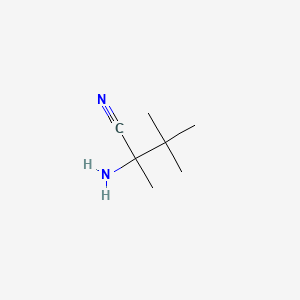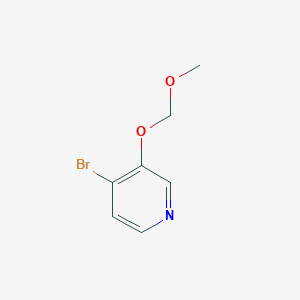
3-Bromo-6-mercaptopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-mercaptopyridine is a heterocyclic organic compound that belongs to the family of pyridines. It is characterized by the presence of a bromine atom at the 3-position and a mercapto (thiol) group at the 6-position on the pyridine ring. This compound has garnered interest in the scientific community due to its unique physical, chemical, and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-6-mercaptopyridine involves the reaction of 5-bromo-2(1H)-pyridone with Lawesson’s reagent in dry toluene under nitrogen atmosphere. The reaction mixture is heated at reflux for one hour, followed by cooling to room temperature to precipitate the product .
Another method involves the reaction of 5-bromo-2(1H)-pyridone with chlorine in carbon tetrachloride and water at 0°C. This method also yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-mercaptopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the substituents.
Common Reagents and Conditions
Lawesson’s Reagent: Used for the synthesis of this compound from 5-bromo-2(1H)-pyridone.
Chlorine: Used in the synthesis involving carbon tetrachloride and water.
Major Products Formed
Disulfides: Formed by the oxidation of the mercapto group.
Substituted Pyridines: Formed by substitution reactions at the bromine position.
Aplicaciones Científicas De Investigación
3-Bromo-6-mercaptopyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds due to its reactive bromine and mercapto groups.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-mercaptopyridine is not fully understood. it is believed to exert its effects through interactions with biological molecules, such as proteins and enzymes. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptopyridine: Similar in structure but lacks the bromine atom.
5-Chloropyridine-2-thiol: Similar structure with a chlorine atom instead of bromine.
3-Nitropyridine-2-thiol: Contains a nitro group instead of bromine, used in different chemical reactions and applications.
Uniqueness
3-Bromo-6-mercaptopyridine is unique due to the presence of both bromine and mercapto groups on the pyridine ring. This combination of functional groups makes it a versatile intermediate for the synthesis of various organic compounds and provides it with unique chemical reactivity and biological properties.
Propiedades
IUPAC Name |
5-bromo-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNS/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWXLRZTRDTFMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50581596 |
Source


|
| Record name | 5-Bromopyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56673-34-8 |
Source


|
| Record name | 5-Bromopyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56673-34-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B1285387.png)









